![molecular formula C15H12BrNO B8572383 4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile](/img/structure/B8572383.png)
4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile
Übersicht
Beschreibung
4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, a cyano group, and a methoxy-benzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with a benzene derivative, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) to introduce the bromine atom.
Nitration and Reduction: Nitration of the brominated benzene can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The nitro group can then be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Sandmeyer Reaction: The amino group can be converted to a cyano group using the Sandmeyer reaction, which involves diazotization followed by treatment with copper(I) cyanide (CuCN).
Methoxy-Benzylation: Finally, the methoxy-benzyl group can be introduced through a Friedel-Crafts alkylation reaction using methoxy-benzyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: 1-Cyano-4-(4-methoxy-benzyl)-benzene.
Reduction: 1-Bromo-4-amino-3-(4-methoxy-benzyl)-benzene.
Oxidation: 1-Bromo-4-cyano-3-(4-carboxy-benzyl)-benzene.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-cyano-benzene: Lacks the methoxy-benzyl group.
4-Cyano-3-(4-methoxy-benzyl)-benzene: Lacks the bromine atom.
1-Bromo-4-methoxy-benzene: Lacks the cyano and methoxy-benzyl groups.
Eigenschaften
Molekularformel |
C15H12BrNO |
|---|---|
Molekulargewicht |
302.16 g/mol |
IUPAC-Name |
4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile |
InChI |
InChI=1S/C15H12BrNO/c1-18-15-6-2-11(3-7-15)8-13-9-14(16)5-4-12(13)10-17/h2-7,9H,8H2,1H3 |
InChI-Schlüssel |
MMJMQQHLKXHKAA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
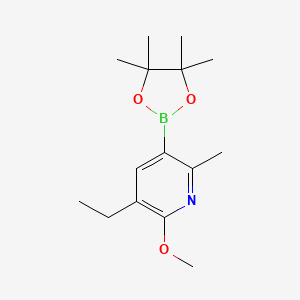
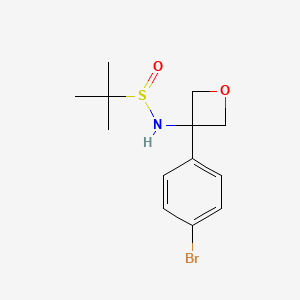
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxopropanoic acid](/img/structure/B8572334.png)

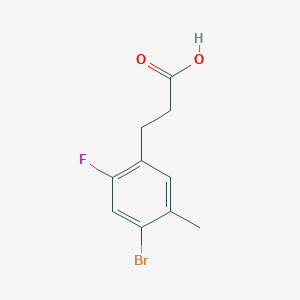
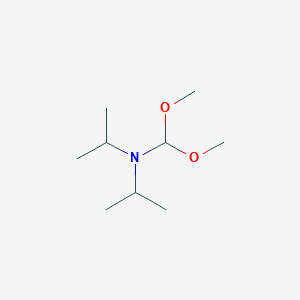
![[2-(4-Methoxybenzyloxy)-5-methylphenyl]-methanol](/img/structure/B8572350.png)
![Methanone, [4-(bromomethyl)phenyl]-2-thienyl-](/img/structure/B8572356.png)
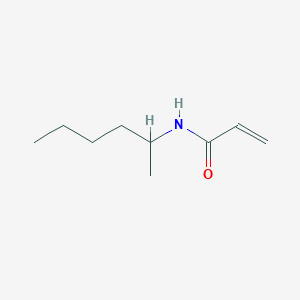


![Bicyclo[2.2.1]hept-2-ene-1-methanol](/img/structure/B8572377.png)
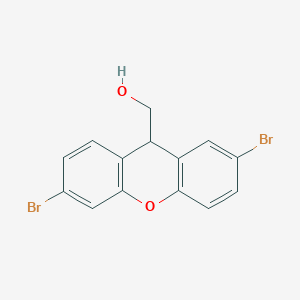
![N-(3-bromophenyl)-6-methoxypyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8572380.png)
